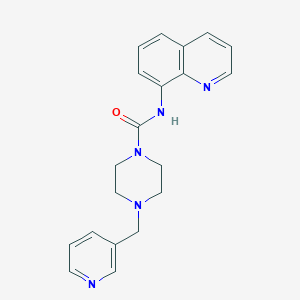
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. PPQ is a piperazine derivative and belongs to the class of quinoline-based compounds. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to exhibit antioxidant and neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of interest is the further characterization of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in humans, which could pave the way for the development of new drugs based on the compound.
合成方法
The synthesis of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide involves the reaction of 3-pyridylmethylamine with 8-quinolinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide as a white solid with a melting point of 238-240°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
属性
IUPAC Name |
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-18-7-1-5-17-6-3-9-22-19(17)18)25-12-10-24(11-13-25)15-16-4-2-8-21-14-16/h1-9,14H,10-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWGWVOCCARLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
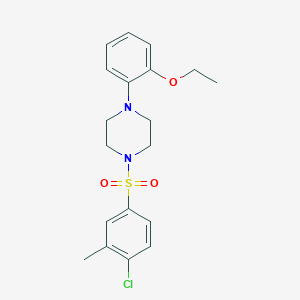
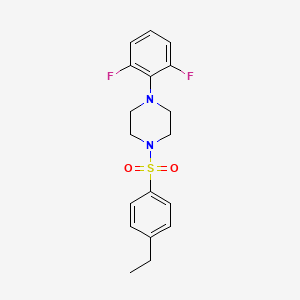
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
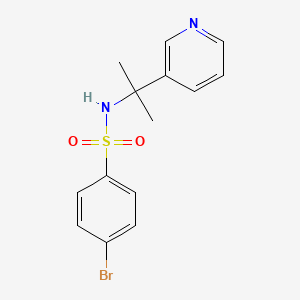
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
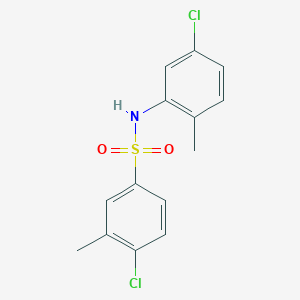


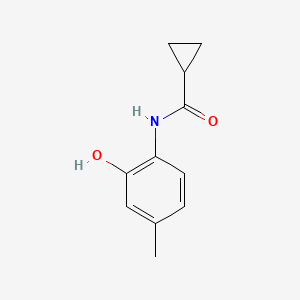
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)